Lariatin A is a naturally occurring cyclic peptide with potent anti-mycobacterial activity. It is produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171 [, ]. This compound belongs to the lasso peptide family, characterized by a unique "lasso" structure [, , ]. This structural motif contributes to its stability and biological activity.
Lariatin A is a lasso peptide produced by the bacterium Rhodococcus jostii K01-B0171. It is recognized for its antimicrobial properties, particularly against mycobacterial strains, including Mycobacterium tuberculosis. Lariatin A belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their unique structural features, which include a macrolactam ring formed by the threading of the C-terminal tail through a loop. This compound has garnered interest due to its potential as a therapeutic agent in combating antibiotic-resistant infections.
Lariatin A is classified as a lasso peptide, which is characterized by its distinct knot-like structure. The precursor peptide, known as LarA, undergoes enzymatic processing to yield the mature lariatin A. The biosynthesis involves several genes, including larA, larB, larC, larD, larE, and larF, which are responsible for the maturation and export of the peptide from the producing organism. The classification of lariatin A as a lasso peptide is significant due to its unique topology and bioactivity.
The synthesis of lariatin A can be achieved through both natural biosynthetic pathways and synthetic approaches. The natural production involves:
The production process includes:
Lariatin A exhibits a complex molecular structure characterized by:
The molecular formula of lariatin A is C₁₈H₃₃N₃O₅S. Its molecular weight is approximately 397.54 g/mol. The unique topology contributes to its resistance against proteolytic degradation.
Lariatin A undergoes several chemical reactions during its biosynthesis:
The stability of lariatin A in various conditions has been studied using proteolytic enzymes like trypsin and chymotrypsin, confirming its resilience against enzymatic cleavage due to its unique structure.
Lariatin A exerts its antimicrobial effects primarily through:
Studies indicate that residues Tyr6, Gly11, and Asn14 are critical for its anti-mycobacterial activity, while Val15, Ile16, and Pro18 enhance this activity further. This mechanism underscores the importance of specific amino acid sequences in determining bioactivity.
The compound's stability against proteases enhances its potential therapeutic applications in treating resistant infections.
Lariatin A has promising applications in various scientific fields:
Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a vast superfamily of natural products characterized by ribosomal production of a precursor peptide followed by enzymatic modifications. These modifications transform linear peptides into structurally complex molecules with diverse biological activities. RiPPs are ubiquitously produced by prokaryotes, eukaryotes, and archaea, and their biosynthetic logic allows for significant structural predictability from genomic data, making them prime targets for drug discovery [4]. Unlike nonribosomal peptides, RiPPs originate from genetically encoded templates, enabling precise engineering through genetic manipulation of precursor peptides or modifying enzymes.
The classification of RiPPs includes over 20 subfamilies, defined by characteristic post-translational modifications (PTMs). Key subclasses include:
Clinically relevant RiPPs include the food preservative nisin (a lanthipeptide), the veterinary antibiotic thiostrepton, and the antimycobacterial lasso peptide microcin J25. Their intrinsic bioactivities—ranging from antimicrobial to anticancer effects—combined with modular biosynthesis, position RiPPs as valuable scaffolds for pharmaceutical development [4] [8].
Table 1: Major RiPP Subclasses and Representative Examples
Subclass | Defining PTMs | Example Natural Products | Biological Activities |
---|---|---|---|
Lanthipeptides | Lanthionine bridges | Nisin | Antimicrobial |
Cyanobactins | Heterocyclization, macrocyclization | Patellamide A | Cytotoxic |
LAPs | Azole/azoline formation | Microcin B17 | DNA gyrase inhibition |
Lasso peptides | Isopeptide macrocyclization, threading | Lariatin A, Microcin J25 | Antimycobacterial |
Lasso peptides are a distinct RiPP subclass characterized by an N-terminal macrolactam ring formed between the α-amine of Gly/Ala/Cys/Ser1 and the carboxylate side chain of Asp/Glu9 (residue numbering varies). The C-terminal tail threads through this ring, creating a mechanically interlocked topology that confers exceptional stability against thermal, proteolytic, and pH denaturation [3] [4]. This architecture classifies them as rotaxanes—a rarity among natural products.
Three mechanistic features underpin lasso peptide biosynthesis:
Functionally, lasso peptides exhibit diverse bioactivities, including enzyme inhibition (e.g., anantin blocking atrial natriuretic peptide receptors), receptor antagonism, and antimicrobial effects. Their stability is tunable: smaller rings and bulkier "plug" residues (e.g., Trp, Tyr in the tail) enhance resistance to unthreading. For instance, microcin J25 withstands 121°C and pH 2.0, while lariatin A retains structure in proteolytic environments [3] [6].
Table 2: Structural and Stability Features of Characterized Lasso Peptides
Class | Stabilizing Mechanism | Example | Thermal Stability | Protease Resistance |
---|---|---|---|---|
I | Disulfide bridges (ring-tail) | Sviceucin | Moderate | High |
II | Steric hindrance | Caulosegnin I | High | High |
III | Single disulfide + steric | BI-32169 | Moderate-High | Moderate |
IV | Tail disulfide | LP2006 | High | High |
Lariatin A was discovered in 2007 through activity-guided screening of Rhodococcus jostii K01-B0171, a strain isolated from a femur sample in a medieval grave in Brno, Czech Republic [10]. This Gram-positive actinobacterium is renowned for its lignin-degrading capabilities via the enzyme DypB, though its secondary metabolite production was unexplored until lariatin’s identification [2] [7]. The peptide’s structure elucidation revealed a 18-amino-acid lasso scaffold (molecular weight: 2036.3 Da) with a macrolactam ring formed between Gly1 and Glu8, and a C-terminal tail threaded through the ring. Its class II topology is stabilized by bulky residues (Tyr6, Trp9) acting as steric plugs [1] [6].
Lariatin A exhibits potent and selective antimycobacterial activity:
This specificity is attributed to its ability to disrupt cell wall synthesis or membrane integrity in mycobacteria, though the exact molecular target remains under investigation. Its efficacy in vivo has been validated in murine models, underscoring its therapeutic potential against tuberculosis [1] [5]. Unlike broad-spectrum antibiotics, lariatin A’s narrow activity spectrum may reduce collateral damage to host microbiota.
Table 3: Key Physicochemical and Biological Properties of Lariatin A
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₉₄H₁₄₂N₂₆O₂₅ | High-resolution mass spectrometry |
CAS Registry Number | 732286-09-8 | Chemical identifier |
Structure | Lasso topology (Class II) | NMR, X-ray crystallography |
Macrolactam Ring Size | 9 residues (Gly1–Glu8) | Enzymatic cleavage assays |
Anti-Mtb Activity (MIC) | 0.2 μM | Broth microdilution (H37Rv strain) |
Solubility | Water-soluble | Biochemical characterization |
The unique benzofuranoindoline-bearing scaffold of lariatin A, alongside its bioactivity, exemplifies how microbial RiPPs—particularly from underexplored genera like Rhodococcus—offer novel chemotypes for combating drug-resistant pathogens [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7